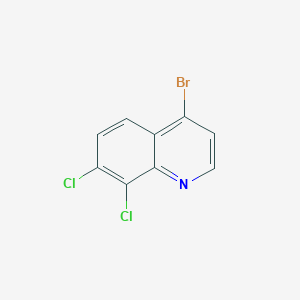

4-Bromo-7,8-dichloroquinoline

Descripción general

Descripción

4-Bromo-7,8-dichloroquinoline is a halogenated quinoline derivative with the molecular formula C9H4BrCl2N. This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the quinoline ring structure, making it a valuable intermediate in organic synthesis and various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7,8-dichloroquinoline typically involves halogenation reactions of quinoline or its derivatives. One common method is the direct bromination and chlorination of quinoline using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of halogen atoms at the desired positions on the quinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch reactors. These reactors are designed to handle the exothermic nature of halogenation reactions and ensure consistent product quality. The use of advanced purification techniques, such as column chromatography or recrystallization, is employed to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-7,8-dichloroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing functional groups for further applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions are typically carried out using nucleophiles such as alkyl halides or amines, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups, leading to the formation of substituted quinolines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Development

4-Bromo-7,8-dichloroquinoline serves as a crucial building block in the synthesis of potential therapeutic agents. Its structural properties allow for the development of compounds with significant biological activity against diseases such as malaria and cancer. The compound has been investigated for its ability to inhibit key enzymes involved in disease pathways, including kinases and proteases .

Antimalarial Activity

Research has shown that derivatives of this compound exhibit potent antimalarial activity. For instance, studies indicated that certain quinoline Mannich base compounds demonstrated marked antimalarial effects against multidrug-resistant strains of Plasmodium falciparum, suggesting that modifications to the quinoline structure can enhance therapeutic efficacy .

Anticancer Potential

The compound's anticancer properties have also been explored extensively. It has been shown to inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and DNA intercalation. For example, certain derivatives have displayed significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

Biological Research

Biochemical Probes

In biological research, this compound is utilized as a probe in biochemical assays to study enzyme activity and protein interactions. Its ability to intercalate into DNA makes it a valuable tool for investigating molecular mechanisms underlying various cellular processes .

Materials Science

Organic Semiconductors

The compound is also applied in materials science, particularly in the synthesis of organic semiconductors and light-emitting materials for electronic devices. The unique electronic properties imparted by the bromine and chlorine substituents enhance its applicability in developing advanced materials for electronics.

Industrial Applications

Dyes and Pigments

In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its chemical stability and reactivity make it suitable for various synthetic processes in industrial chemistry .

Case Studies

- Antimalarial Studies : Research involving quinoline derivatives demonstrated that specific modifications could significantly enhance antimalarial activity against resistant strains of P. falciparum. The findings indicated that certain derivatives had up to a seven-fold increase in efficacy compared to standard treatments like chloroquine .

- Cytotoxicity Assessments : A series of studies evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. Results indicated that modifications to the quinoline structure could lead to compounds with enhanced selectivity and potency against specific cancer types .

- Biochemical Assays : The application of this compound as a probe in enzyme assays has provided insights into enzyme kinetics and interactions with potential inhibitors. This research is critical for understanding drug metabolism and efficacy .

Mecanismo De Acción

The mechanism by which 4-Bromo-7,8-dichloroquinoline exerts its effects depends on its specific application. In medicinal research, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of cellular processes and signaling pathways.

Comparación Con Compuestos Similares

4-Chloroquinoline

7-Bromoquinoline

8-Chloroquinoline

4-Bromoquinoline

Actividad Biológica

4-Bromo-7,8-dichloroquinoline is a halogenated quinoline compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 276.94 g/mol. Its structure includes a quinoline ring system with bromine and chlorine substituents that enhance its reactivity and biological properties. The compound's SMILES representation is ClC(C1=NC=CC(Br)=C1C=C2)=C2Cl .

The biological activity of this compound is primarily attributed to its ability to:

- Inhibit Enzymatic Activity : The compound can inhibit key enzymes involved in various disease pathways, including kinases and proteases .

- Intercalate with DNA : It may intercalate into DNA structures, disrupting replication and transcription processes, which is crucial for its anticancer properties .

- Modulate Receptor Activity : By binding to specific receptors, it alters cellular signaling pathways that can lead to therapeutic effects .

Antimalarial Activity

Research indicates that this compound exhibits significant antimalarial activity. It functions similarly to other quinoline derivatives by accumulating in the acidic digestive vacuole of the Plasmodium parasite, where it inhibits hemozoin formation from toxic heme . This mechanism is particularly effective against chloroquine-resistant strains of Plasmodium falciparum, making it a promising candidate for new antimalarial drugs.

Anticancer Properties

Studies have shown that this compound possesses anticancer activity by inhibiting cell proliferation through its interaction with specific enzymes and receptors involved in cancer cell signaling pathways . For instance, it has been reported to inhibit cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are critical for drug metabolism and can influence the efficacy of other anticancer agents .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been shown to exhibit activity against various bacterial strains, including both gram-positive and gram-negative bacteria. In vitro studies have reported IC50 values indicating moderate to high antibacterial efficacy .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antimalarial Efficacy :

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | <50 | High |

| Chloroquine | 0.18 | Standard |

- Anticancer Studies :

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 35.29 |

| Reference Compound | MCF-7 | 25.37 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-7,8-dichloroquinoline, and how can purity be optimized?

The synthesis of halogenated quinolines typically involves halogenation of precursor quinoline derivatives. For this compound, a multi-step approach is often employed:

- Step 1 : Start with a quinoline core functionalized at the 7- and 8-positions with chlorine.

- Step 2 : Introduce bromine at the 4-position via electrophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling using brominated boronic acids).

- Purity Optimization : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95% threshold) .

Q. How should researchers characterize the structural integrity of this compound?

Key characterization methods include:

- X-ray Crystallography : Resolve molecular geometry and confirm halogen positioning (e.g., coplanarity of substituents, as seen in 4-Bromo-8-methoxyquinoline) .

- Spectroscopy :

Q. What solvents and storage conditions are optimal for maintaining stability?

- Solubility : Use polar aprotic solvents (e.g., DMSO, chloroform) for dissolution. Avoid aqueous solutions unless stabilized by co-solvents .

- Storage : Store at 0–6°C in amber vials to prevent photodegradation. For long-term stability, consider inert gas purging (e.g., argon) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculate Mulliken charges to identify nucleophilic/electrophilic sites. For example, bromine at C4 may exhibit higher electrophilicity, favoring Suzuki coupling .

- Molecular Dynamics Simulations : Model steric effects from chlorine substituents at C7/C8, which may hinder access to the reactive site .

Q. What strategies address discrepancies in bioactivity data between in vitro and in vivo studies?

Discrepancies often arise from metabolic instability or poor bioavailability. Mitigation strategies include:

- Structural Analog Analysis : Compare similarity indices (e.g., 0.86 for 6-Bromo-4-chloro-8-fluoroquinoline) to identify substituents enhancing metabolic stability .

- Prodrug Design : Mask reactive groups (e.g., esterification of hydroxyl moieties) to improve pharmacokinetics .

Q. How does halogen substitution impact pharmacokinetic properties?

- Lipophilicity : Bromine and chlorine increase logP values, enhancing membrane permeability but potentially reducing aqueous solubility.

- Metabolic Resistance : Halogens at C7/C8 may sterically block cytochrome P450 oxidation, prolonging half-life (observed in fluorinated quinoline analogs) .

Q. How can crystallographic data resolve contradictions in reported binding affinities?

- Intermolecular Interactions : Analyze crystal packing (e.g., weak C–H···π bonds in 4-Bromo-8-methoxyquinoline) to explain variability in receptor binding assays .

- Conformational Flexibility : Use temperature-dependent crystallography to assess dynamic binding modes .

Q. Methodological Considerations

Q. What experimental designs are recommended for assessing antimicrobial efficacy?

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive/-negative panels with fluorinated quinolines as positive controls (e.g., ciprofloxacin) .

- Mechanistic Studies : Monitor DNA gyrase inhibition via gel electrophoresis or fluorescence-based enzymatic assays .

Q. How to validate synthetic intermediates during multi-step synthesis?

Propiedades

IUPAC Name |

4-bromo-7,8-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKYNTRWPZIEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653689 | |

| Record name | 4-Bromo-7,8-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-40-1 | |

| Record name | Quinoline, 4-bromo-7,8-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7,8-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.